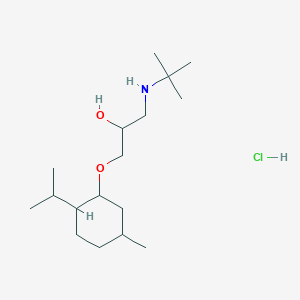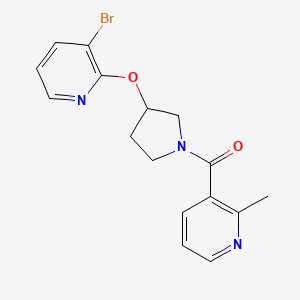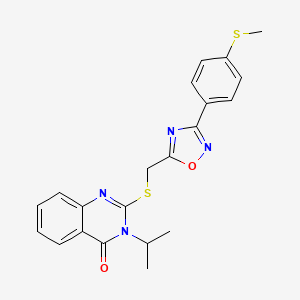
7-Methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl fluoride is a chemical compound that has been widely studied for its potential pharmacological properties. It belongs to the family of benzazepine derivatives and has been found to have a variety of effects on the biochemical and physiological processes in the body.
Mecanismo De Acción
The exact mechanism of action of 7-Methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl fluoride is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, particularly the dopamine and serotonin systems. It may also have effects on other neurotransmitter systems, such as the norepinephrine system. Its exact mechanism of action may vary depending on the specific application and context.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to have effects on the expression of genes and proteins involved in cellular signaling and other processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl fluoride in lab experiments is its potential to modulate neurotransmitter systems in a specific and controlled manner. This can be useful for studying the effects of specific neurotransmitters on various physiological and behavioral processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results and draw conclusions.
Direcciones Futuras
There are many potential future directions for research on 7-Methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl fluoride. One area of interest is its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to determine its efficacy and safety in these applications. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate system, and its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to better understand its mechanism of action and to develop more specific and targeted applications.
Métodos De Síntesis
The synthesis of 7-Methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl fluoride involves the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline with sulfonyl fluoride. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
7-Methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl fluoride has been studied for its potential pharmacological properties, particularly its effects on the central nervous system. It has been found to have a variety of effects on neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
7-methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c1-17-9-5-7-3-2-4-13-11(14)8(7)6-10(9)18(12,15)16/h5-6H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQPZEIFAKOBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCNC2=O)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2839758.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2839760.png)



![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2839764.png)




![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2839774.png)